molecular formula C18H20N2O3S B2659190 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide CAS No. 942006-42-0

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

Cat. No.: B2659190
CAS No.: 942006-42-0
M. Wt: 344.43
InChI Key: XLCPTPXUDVYAFD-UHFFFAOYSA-N
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Description

N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a propionamide moiety at the 6-position. The tetrahydroquinoline scaffold is a common motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as enzymes or receptors .

Key structural features:

  • Phenylsulfonyl group: Enhances lipophilicity and may participate in hydrogen bonding via the sulfonyl oxygen atoms.
  • Propionamide side chain: Introduces hydrogen-bonding capacity and modulates solubility.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)19-15-10-11-17-14(13-15)7-6-12-20(17)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCPTPXUDVYAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide typically involves multiple steps. One common method includes the following steps:

    Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the tetrahydroquinoline intermediate reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Propionamide Moiety: The final step involves the reaction of the sulfonylated tetrahydroquinoline with propionyl chloride to form the desired propionamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydroquinoline ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Applications/Properties References
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide (Target) Tetrahydroquinoline 1-phenylsulfonyl, 6-propionamide Hypothesized enzyme inhibition (structural inference)
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile Tetrahydroquinoline 1-(2-cyanoethyl), 6-diazenylbenzonitrile Leveller in Au electrodeposition; SERS studies
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline 6-sulfonamide, 2-trifluoroacetyl, 4-(2-cyclopropylethyl)-2-fluorophenyl Acyl CoA monoacylglycerol acyltransferase inhibitor
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Tetrahydroquinoline 1-thiazole-4-carboxylic acid, 6-benzothiazolylamino Patent-disclosed therapeutic agent (e.g., enzyme/receptor modulation)

Key Differences and Implications

(a) Substituent Effects on Physicochemical Properties
  • Electrochemical Activity: The cyanoethyl and diazenylbenzonitrile groups in CTDB (Table 1) enable its role as a leveller in Au electrodeposition via adsorption and charge-transfer interactions .
  • Lipophilicity and Solubility: The trifluoroacetyl group in the tetrahydroisoquinoline derivative increases metabolic stability and lipophilicity compared to the target compound’s propionamide . Conversely, the thiazole carboxylic acid in the patent compound improves aqueous solubility, suggesting divergent pharmacokinetic profiles .

Biological Activity

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound belongs to the class of tetrahydroquinolines, characterized by a tetrahydroquinoline scaffold linked to a phenylsulfonyl group. The presence of the propionamide moiety enhances its solubility and bioavailability. The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of approximately 344.42 g/mol.

Pharmacological Properties

Research indicates that compounds with a similar structure exhibit various pharmacological activities:

  • Anti-inflammatory Activity : Compounds related to this compound have shown potential anti-inflammatory effects in preclinical models. For instance, the inhibition of pro-inflammatory cytokines has been documented in some derivatives .
  • Anticancer Activity : Some studies have highlighted the ability of related tetrahydroquinoline derivatives to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : There is emerging evidence suggesting that tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress-induced damage.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways and cellular proliferation.
  • Enzyme Inhibition : It is hypothesized that the compound may inhibit enzymes associated with inflammatory responses and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • In Vivo Efficacy : A study demonstrated that a derivative of the compound effectively reduced inflammation in mouse models of arthritis. The results indicated a significant decrease in swelling and pain scores compared to control groups .
  • Cell Line Studies : In vitro assays using cancer cell lines revealed that the compound could reduce cell viability significantly at micromolar concentrations. Mechanistic studies suggested involvement of apoptotic pathways as indicated by increased caspase activity .
  • Comparative Analysis : A comparative study on structurally similar compounds showed that those with additional functional groups exhibited enhanced potency against specific cancer types. This suggests that further modifications could optimize biological activity .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
This compoundTetrahydroquinoline scaffold with phenylsulfonylAnti-inflammatory, anticancer
3-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamideMethoxy group additionEnhanced solubility
3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamideChloro substitutionIncreased metabolic stability

Q & A

Q. Table 1. Key Synthetic Parameters for High-Purity Batches

ParameterOptimal ConditionReference
HCl treatment time10–30 minutes
HPLC mobile phaseMeOH/H₂O (gradient)
Crystallization solventEtOAc/petroleum ether (1:3)

Q. Table 2. Selectivity Profiles of Tetrahydroquinoline Derivatives

DerivativenNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Reference
Methylaminoethyl analog0.128.7
Pyrrolidine analog0.4512.3

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